molecular formula C18H25NO3 B12849439 tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate

tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B12849439
M. Wt: 303.4 g/mol
InChI Key: PWBIEXKEDQKLQE-XJKSGUPXSA-N
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Description

tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group, a phenylethyl group, and a keto group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the reaction of piperidine with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor activation .

Comparison with Similar Compounds

  • tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Comparison: tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of the phenylethyl group enhances its binding affinity to certain molecular targets, making it more effective in specific applications .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C18H25NO3/c1-13(14-8-6-5-7-9-14)19-11-10-15(20)12-16(19)17(21)22-18(2,3)4/h5-9,13,16H,10-12H2,1-4H3/t13-,16+/m0/s1

InChI Key

PWBIEXKEDQKLQE-XJKSGUPXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(=O)C[C@@H]2C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC(C)(C)C

Origin of Product

United States

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